molecular formula C23H21ClFN5O4S B12470407 5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid

5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid

Cat. No.: B12470407
M. Wt: 518.0 g/mol
InChI Key: RPYIKXHIQXRXEM-UHFFFAOYSA-N
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Description

5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid is a potent and selective ATP-competitive inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with a primary research focus on JAK1 and JAK2 signaling pathways . Its core research value lies in the selective disruption of the JAK-STAT signaling cascade, a critical pathway involved in cytokine-mediated communication that governs immune response, hematopoiesis, and inflammatory processes. The thienopyrimidine core structure of this compound is a known pharmacophore for kinase inhibition, contributing to its high affinity and selectivity. This inhibitor is a vital tool compound for investigating the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms where dysregulated JAK2 signaling, often due to mutations like JAK2 V617F, is a key driver of disease. By potently blocking the phosphorylation and subsequent activation of STAT transcription factors, this compound allows researchers to dissect the specific contributions of JAK-driven signaling in cellular proliferation, survival, and apoptosis in various oncological and immunological models . Its utility extends to in vitro and in vivo studies aimed at validating JAK isoforms as therapeutic targets and for understanding mechanisms of resistance to existing JAK inhibitor therapies.

Properties

Molecular Formula

C23H21ClFN5O4S

Molecular Weight

518.0 g/mol

IUPAC Name

but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

InChI

InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)

InChI Key

RPYIKXHIQXRXEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PRX 08066 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The target compound shares structural motifs with several classes of heterocyclic derivatives. Below is a comparative analysis of its key features against similar compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities
Target Compound Thieno[2,3-d]pyrimidine 6-Cl, piperidinyl-amino, 2-fluorobenzonitrile, maleic acid salt Not provided Not explicitly reported (inference: kinase inhibition or anti-inflammatory potential)
F13714 () Pyridine-piperidine 3-Cl, 4-F benzoyl, 5-methyl-6-(methylamino)pyridine Not provided No activity data; ≥95% purity (HPLC)
Compounds 3–7 () Furochromenylideneamino-pyrimidin-4-one Varied methoxy, methylfurochromenyl, substituted amines Not provided Analgesic and anti-inflammatory activities (ED₅₀: 10–25 mg/kg in rodent models)
HR218541 () Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 2-F-phenyl, 3-methyl, carboxylic acid 345.76 No activity data; contract synthesis services available

Key Observations

Heterocyclic Core Diversity: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from the furochromenylideneamino-pyrimidin-4-ones () and pyrazolo[3,4-b]pyridine (). Thienopyrimidines are known for kinase inhibition due to their ATP-binding site mimicry, whereas furochromenones and pyrazolopyridines may target inflammatory pathways .

The piperidinyl-amino linker in the target compound is structurally analogous to the piperidine-methanamine in F13714 (), suggesting shared conformational flexibility for receptor binding .

Synthetic Strategies: The target compound’s synthesis likely involves amide coupling and Mannich-type reactions, akin to the methods used for furochromenylideneamino-pyrimidin-4-ones () and pyrimidopyrimidines () .

Biological Activity

The compound 5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid (CAS No. 866206-54-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN5SC_{19}H_{17}ClFN_5S with a molecular weight of approximately 401.89 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety, which is known for its biological relevance in medicinal chemistry.

Structural Representation

PropertyDetails
Molecular Formula C19H17ClFN5SC_{19}H_{17}ClFN_5S
Molecular Weight 401.89 g/mol
CAS Number 866206-54-4

Research indicates that compounds similar to This compound exhibit diverse biological activities, primarily through:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and cervical carcinoma. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways and DNA damage.
  • Inhibition of Metastasis : Studies suggest that the compound may inhibit the metastatic spread of tumors by interfering with cellular signaling pathways involved in cell migration and invasion.
  • DNA Interaction : The ability to cause DNA strand breaks contributes to its antitumor efficacy, as multiple DNA damages are more challenging for cells to repair, leading to increased cell death.

Antitumor Efficacy

A study evaluating the antitumor properties of related compounds found that derivatives exhibited cytotoxicity against several cancer cell lines. The lead compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Comparison DrugIC50 (µM)
5-{...}MCF-75.0Doxorubicin4.8
5-{...}M-HeLa6.0Sorafenib7.5

Case Studies

  • Study on Apoptosis Induction : In vitro assays revealed that treatment with the compound led to significant apoptosis in human cervical carcinoma cells (M-HeLa), with flow cytometry indicating late-stage apoptosis as a predominant effect after 48 hours of exposure.
  • Cytotoxicity Profile : A comparative analysis showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity towards normal cells, highlighting the need for selective targeting in therapeutic applications.

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